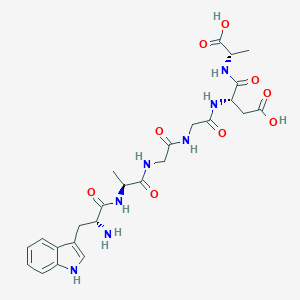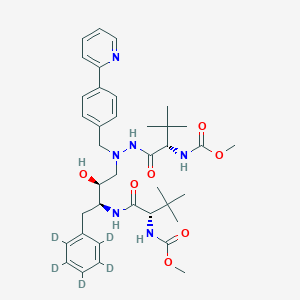![molecular formula C9H17N3O B020555 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile CAS No. 101862-04-8](/img/structure/B20555.png)
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has a wide range of applications in various fields of science.
Aplicaciones Científicas De Investigación
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it is used as a ligand in metal-catalyzed reactions and as a stabilizer for certain enzymes.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile. However, it is known to be a stable and non-toxic compound. It is also soluble in water, making it easy to handle in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in laboratory experiments is its stability and non-toxicity. It is also easy to handle and soluble in water, making it a convenient reagent to work with. However, its limited availability and high cost can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the use of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used as a ligand in metal-catalyzed reactions to develop new catalysts. In addition, further studies on its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential applications.
Conclusion:
In conclusion, 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is a synthetic compound that has a wide range of applications in scientific research. Its stability, non-toxicity, and solubility in water make it a convenient reagent to work with. Its potential applications in the development of new pharmaceuticals, agrochemicals, and catalysts make it an important compound for future research.
Propiedades
Número CAS |
101862-04-8 |
|---|---|
Nombre del producto |
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile |
Fórmula molecular |
C9H17N3O |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-[4-(3-hydroxypropyl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H17N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1,3-9H2 |
Clave InChI |
JECDWZQEVLJZQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CC#N |
SMILES canónico |
C1CN(CCN1CCCO)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)






